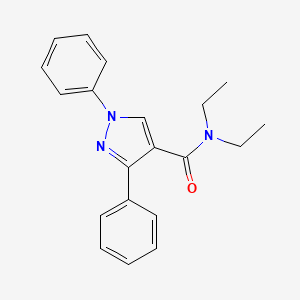![molecular formula C24H22BrNO2 B2958397 2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one CAS No. 850904-14-2](/img/structure/B2958397.png)
2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is also known as Embramine . It is a monoethanolamine used as an antihistamine and anticholinergic . The molecular formula of Embramine is C18H22BrNO .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” were not found, related compounds have been synthesized through various methods. For instance, a similar compound was obtained via a three-step protocol . Another method involved the refluxing of the methyl ester with hydrazine .Physical And Chemical Properties Analysis
Embramine has a molecular weight of 348.27700, a density of 1.234g/cm3, and a boiling point of 405.8ºC at 760mmHg . The exact mass is 347.08800, and the LogP is 4.29080 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Chemical Synthesis and Antimicrobial Activity : Research has shown that derivatives of bromophenyl and isoquinoline, through specific synthesis processes, exhibit antimicrobial properties. For example, the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its further reactions to produce quinazolinones have been reported to demonstrate antimicrobial activities (Patel, Mistry, & Desai, 2006).
Natural Product Isolation and Antioxidant Effects : Brominated tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides have been studied for their structures and potential biological activities. These compounds are part of a broader investigation into marine natural products and their utility in drug development (Ma et al., 2007).
Local Anesthetic Activity and Toxicity Evaluation : A study focused on isoquinoline alkaloids, assessing their local anesthetic activity, acute toxicity, and structure-toxicity relationships. The research aimed to identify ways to reduce toxicity while preserving therapeutic efficacy, highlighting the importance of these compounds in medical applications (Azamatov et al., 2023).
Potential Therapeutic Applications
Anticonvulsant Agents : Derivatives containing the tetrahydroisoquinoline skeleton have been identified as promising anticonvulsant agents. This research underscores the potential of these compounds in treating seizures and their role in exploring new therapeutic pathways (Gitto et al., 2006).
Phosphodiesterase 5 Inhibitors : The design and synthesis of 4-aryl-1-isoquinolinone derivatives have led to the discovery of potent and selective inhibitors of phosphodiesterase 5 (PDE5). These findings are crucial for developing new treatments for erectile dysfunction and other conditions related to PDE5 activity (Ukita et al., 2001).
Antioxidant Effects : Bromophenols from the red algae Vertebrata lanosa have demonstrated significant antioxidant effects. This research highlights the potential of marine-derived compounds in developing antioxidant therapies and supplements (Olsen et al., 2013).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXZDBXTQBINIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

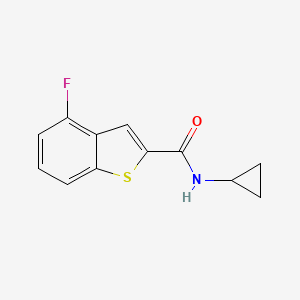
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)
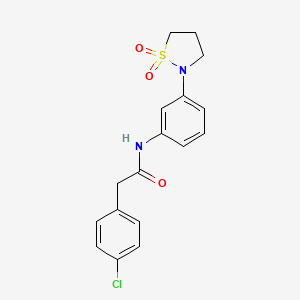
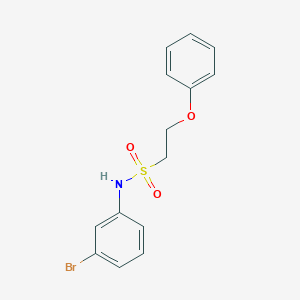
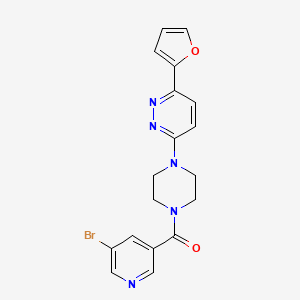
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)
![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)
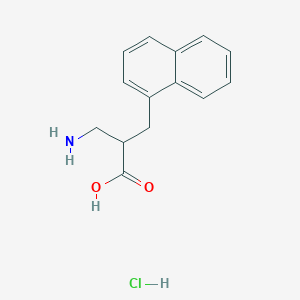
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)
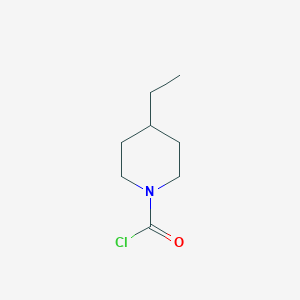
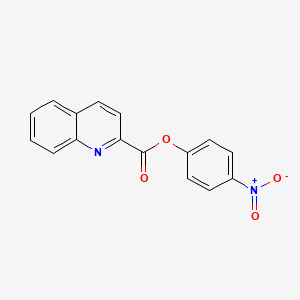
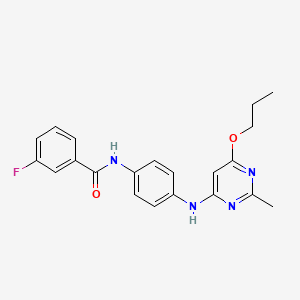
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)
